Cas no 1017321-32-2 (1-(3-methoxyphenyl)methylcyclopropan-1-amine)

1-(3-Methoxyphenyl)methylcyclopropan-1-amine is a cyclopropylamine derivative featuring a 3-methoxyphenyl substituent, offering a unique structural motif for pharmaceutical and agrochemical applications. Its cyclopropane ring confers rigidity, potentially enhancing binding affinity in bioactive molecules, while the methoxy group provides electron-donating properties, influencing reactivity and solubility. This compound serves as a versatile intermediate in synthetic chemistry, particularly in the development of amine-based ligands or modulators targeting central nervous system (CNS) receptors. Its stability and functional group compatibility make it suitable for further derivatization, enabling tailored modifications for specific research or industrial needs. Handling requires standard amine precautions under inert conditions.
1-(3-methoxyphenyl)methylcyclopropan-1-amine structure
1017321-32-2 structure
Product Name:1-(3-methoxyphenyl)methylcyclopropan-1-amine
CAS No:1017321-32-2
MF:C11H15NO
MW:177.242902994156
CID:6489527
PubChem ID:24259131
Update Time:2025-08-02

1-(3-methoxyphenyl)methylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methoxyphenyl)methylcyclopropan-1-amine
    • 1-(3-Methoxybenzyl)cyclopropanamine
    • Cyclopropanamine, 1-[(3-methoxyphenyl)methyl]-
    • 1-(3-Methoxybenzyl)cyclopropan-1-amine
    • Inchi: 1S/C11H15NO/c1-13-10-4-2-3-9(7-10)8-11(12)5-6-11/h2-4,7H,5-6,8,12H2,1H3
    • InChI Key: HAEZVLULMRQNKV-UHFFFAOYSA-N
    • SMILES: C1(CC2=CC=CC(OC)=C2)(N)CC1

Experimental Properties

  • Density: 1.097±0.06 g/cm3(Predicted)
  • Boiling Point: 271.4±13.0 °C(Predicted)
  • pka: 8.42±0.20(Predicted)

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Additional information on 1-(3-methoxyphenyl)methylcyclopropan-1-amine

1-(3-Methoxyphenyl)methylcyclopropan-1-amine

1-(3-Methoxyphenyl)methylcyclopropan-1-amine, also known by its CAS number 1017321-32-2, is a versatile compound with significant applications in the field of organic synthesis and drug discovery. This compound is characterized by its unique structure, which combines a cyclopropane ring with an amine group and a methoxy-substituted phenyl moiety. The combination of these functional groups makes it an attractive target for researchers exploring novel chemical reactions and bioactive molecules.

The molecular structure of 1-(3-Methoxyphenyl)methylcyclopropan-1-amine consists of a cyclopropane ring, which is a three-membered carbon ring, attached to a methyl group and an amine group. The phenyl ring is substituted with a methoxy group at the 3-position, which introduces electron-donating properties to the molecule. This substitution pattern enhances the compound's reactivity and stability, making it suitable for various synthetic transformations.

Recent studies have highlighted the potential of cyclopropane-containing compounds in medicinal chemistry. The strained cyclopropane ring can act as a rigid scaffold, enabling the construction of complex molecular architectures with precise stereochemistry. In particular, 1-(3-Methoxyphenyl)methylcyclopropan-1-amine has been investigated for its ability to participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are pivotal in the synthesis of biologically active compounds, including kinase inhibitors and GPCR modulators.

In addition to its synthetic utility, 1-(3-Methoxyphenyl)methylcyclopropan-1-amine has shown promise in materials science. The compound's ability to form stable covalent bonds with various functional groups makes it a valuable building block for constructing advanced materials, such as polymers and nanoparticles. Recent research has demonstrated its use in the development of stimuli-responsive materials that exhibit dynamic behavior under external conditions like temperature or pH changes.

The synthesis of 1-(3-Methoxyphenyl)methylcyclopropan-1-amine typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the coupling of a cyclopropylamine derivative with an aryl halide in the presence of a palladium catalyst. This method not only ensures high yields but also allows for the incorporation of additional substituents to tailor the compound's properties for specific applications.

The application of cyclopropylamines in drug discovery has been a focal point of recent research efforts. These compounds are known for their ability to modulate protein-protein interactions (PPIs), which are critical targets in treating diseases such as cancer and neurodegenerative disorders. By leveraging the unique properties of 1-(3-Methoxyphenyl)methylcyclopropan-1-amine, researchers have developed novel PPI inhibitors that exhibit improved potency and selectivity compared to traditional small-molecule drugs.

In conclusion, 1-(3-Methoxyphenyl)methylcyclopropan-1-amine, CAS number 1017321-32-2, represents a valuable compound with diverse applications across multiple disciplines. Its structural features make it an ideal candidate for exploring new chemical reactions and developing innovative materials and therapeutic agents. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in advancing scientific knowledge and technological innovation.

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